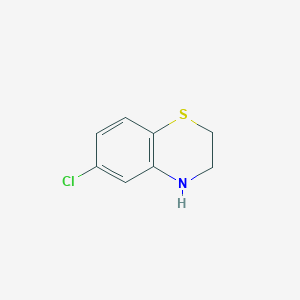![molecular formula C15H16N2O3S2 B2674021 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-32-8](/img/structure/B2674021.png)
3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving this compound include the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Polymorphism
Studies on closely related compounds to 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have explored their chemical structures and polymorphism. For instance, research on 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound with a similar structure, shows it crystallizes in two polymorphic forms. These forms exhibit distinct hydrogen bonding and aromatic pi-pi interactions, which are crucial for understanding the chemical properties and potential applications of these compounds (Glidewell et al., 2003).
Hydrogen Bonding and Molecular Interactions
Further research on pyrimidine derivatives, like 2-[6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile, emphasizes the significance of hydrogen bonding in forming various molecular structures. These hydrogen bonds play a pivotal role in the aggregation of molecules, which can be integral to their potential applications in pharmaceuticals and materials science (Trilleras et al., 2008).
Dual Inhibitor Potential
One notable application in medicinal chemistry is the potential use of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study demonstrated that certain compounds in this category exhibit significant inhibitory activities against both TS and DHFR, suggesting their potential use in cancer treatment (Gangjee et al., 2008).
Nucleophilic Displacement Studies
Investigations into the nucleophilic displacement of a methylsulfanyl group on pyrimidinones, like 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, are crucial for understanding their reactivity and potential for chemical modifications. Such research can guide the development of new synthetic pathways and applications in organic chemistry (Kikelj et al., 2010).
Antitumor Activity
A significant area of interest is the exploration of antitumor activity in related thieno[3,2-d]pyrimidine derivatives. Studies have shown that some of these compounds exhibit potent anticancer activity, comparable to established drugs like doxorubicin. This indicates their potential as novel chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Nonlinear Optical Analysis
Research into the nonlinear optical properties of compounds like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound structurally similar to 3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, opens avenues in materials science. These studies can lead to the development of new materials for optical applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-19-11-5-4-9(8-12(11)20-2)17-14(18)13-10(6-7-22-13)16-15(17)21-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXRTXSFLXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)


![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)



![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)
![6-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2673954.png)

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)
![N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2673958.png)
